5-chloro-2-(2-ethylbutoxy)Benzaldehyde
Description
5-Chloro-2-(2-ethylbutoxy)benzaldehyde is a substituted benzaldehyde derivative characterized by a chloro group at the 5-position and a 2-ethylbutoxy group at the 2-position of the benzene ring. The molecular formula is C₁₃H₁₇ClO₂, with a molecular weight of 232.73 g/mol. The 2-ethylbutoxy substituent is an electron-donating group via resonance, which influences the compound’s electronic properties, solubility, and reactivity. This compound is structurally related to several benzaldehyde derivatives, which are often utilized in pharmaceuticals, agrochemicals, and fragrance industries .
Properties
Molecular Formula |
C13H17ClO2 |
|---|---|
Molecular Weight |
240.72 g/mol |
IUPAC Name |
5-chloro-2-(2-ethylbutoxy)benzaldehyde |
InChI |
InChI=1S/C13H17ClO2/c1-3-10(4-2)9-16-13-6-5-12(14)7-11(13)8-15/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
QZUGUWSSLSAFJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC1=C(C=C(C=C1)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2-ethylbutoxy)Benzaldehyde can be achieved through several methods. One common approach involves the alkylation of 5-chloro-2-hydroxybenzaldehyde with 2-ethylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(2-ethylbutoxy)Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-2-(2-ethyl-butoxy)benzoic acid.
Reduction: 5-Chloro-2-(2-ethyl-butoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-(2-ethylbutoxy)Benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-(2-ethylbutoxy)Benzaldehyde depends on its specific application. In general, the aldehyde group can react with nucleophiles, forming covalent bonds with biological molecules. This reactivity can be exploited in various biochemical assays and synthetic processes. The chlorine atom and the 2-(2-ethyl-butoxy) group may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Steric Properties
5-Chloro-2-isobutoxybenzaldehyde (CAS 27590-77-8)
- Structure : 5-chloro-2-(2-methylpropoxy)benzaldehyde.
- Molecular Formula : C₁₁H₁₃ClO₂ (MW: 196.67 g/mol).
- Comparison : The isobutoxy group (branched C₄ alkoxy) introduces steric hindrance similar to the 2-ethylbutoxy group but with a shorter carbon chain. This reduces lipophilicity compared to the target compound. Both compounds share resonance-donating alkoxy groups, directing electrophilic substitution to the para position relative to the alkoxy group .
5-Chloro-2-(trifluoromethyl)benzaldehyde (CAS 90381-07-0)
- Structure : Trifluoromethyl group at position 2.
- Molecular Formula : C₈H₄ClF₃O (MW: 208.56 g/mol).
- Comparison : The trifluoromethyl group is strongly electron-withdrawing (-I effect), deactivating the benzene ring and reducing reactivity toward electrophilic substitution. This contrasts with the electron-donating alkoxy group in the target compound, making this analogue less reactive in aromatic substitution reactions .
5-Chloro-2-(difluoromethoxy)benzaldehyde (CAS 145742-68-3)
- Structure : Difluoromethoxy group (-OCF₂H) at position 2.
- Molecular Formula : C₈H₅ClF₂O₂ (MW: 208.56 g/mol).
- Comparison : The difluoromethoxy group is moderately electron-withdrawing, balancing inductive (-I) and resonance (+M) effects. This results in intermediate reactivity compared to the target compound’s alkoxy group and the trifluoromethyl analogue. The fluorine atoms enhance metabolic stability, a trait valuable in drug design .
5-Bromo-2-hydroxybenzaldehyde (CAS 1761-61-1)
- Structure : Bromo at position 5, hydroxy at position 2.
- Molecular Formula : C₇H₅BrO₂ (MW: 201.02 g/mol).
- Comparison : The hydroxy group enables hydrogen bonding, increasing solubility in polar solvents. However, the absence of an alkoxy group reduces lipophilicity. Bromo’s larger atomic size compared to chloro may slow substitution reactions due to steric effects .
Physicochemical Properties
Notes:
- The target compound’s longer alkoxy chain increases lipophilicity, favoring membrane permeability in biological systems.
- Trifluoromethyl and difluoromethoxy groups lower boiling points due to reduced hydrogen bonding.
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